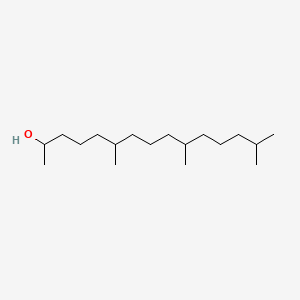
6,10,14-Trimethylpentadecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,10,14-Trimethylpentadecan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C18H38O and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C18H38O
- Molecular Weight : 270.4937 g/mol
- CAS Registry Number : 69729-17-5
- IUPAC Name : 6,10,14-trimethylpentadecan-2-ol
The compound features a branched structure that contributes to its unique properties, including its role in pheromonal communication in certain insects.
Pheromone Component in Insects
One of the most notable applications of this compound is its role as a pheromonal component in various insect species. Research has shown that this compound is a major component of the aphrodisiac pheromone in female bumblebees. The presence of TMPD-ol can influence mating behaviors and reproductive success among these insects .
Stereoisomeric Analysis
Studies have focused on the stereochemistry of TMPD-ol and its derivatives. For instance, the compound can exist in multiple stereoisomeric forms, which may exhibit different biological activities. The ability to separate these isomers using enzymatic methods has been demonstrated, enhancing the understanding of their specific roles in biological systems .
Biodegradation Studies
Research has indicated that this compound can be metabolized by bacterial communities. This metabolic pathway involves the transformation of TMPD-ol into other compounds such as 6,10,14-trimethylpentadecan-2-one and phytenic acid. These findings highlight its potential role in bioremediation processes where microbial degradation of organic pollutants is necessary .
Synthetic Routes
The synthesis of this compound can be achieved through various chemical pathways. Recent patents have outlined multi-step synthesis processes starting from simpler precursors like dimethylundecenes . This synthetic versatility makes TMPD-ol a candidate for industrial applications where specific alcohols are required.
Cosmetic and Fragrance Industry
Due to its pleasant odor profile and stability, TMPD-ol is being explored for use in the cosmetic and fragrance industries. Its long carbon chain contributes to a desirable scent profile that can enhance product formulations .
Data Tables
特性
CAS番号 |
69729-17-5 |
|---|---|
分子式 |
C18H38O |
分子量 |
270.5 g/mol |
IUPAC名 |
6,10,14-trimethylpentadecan-2-ol |
InChI |
InChI=1S/C18H38O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-19H,6-14H2,1-5H3 |
InChIキー |
HTUZNQGPJMIELO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)O |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)O |
同義語 |
6,10,14-trimethylpentadecan-2-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















